molecular formula C5H11ClF2N2O B6221609 (2S)-2-amino-5,5-difluoropentanamide hydrochloride CAS No. 2757961-70-7

(2S)-2-amino-5,5-difluoropentanamide hydrochloride

Cat. No. B6221609
CAS RN: 2757961-70-7
M. Wt: 188.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5,5-difluoropentanamide hydrochloride, also known as DFPH, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It is a promising new drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DFPH has been studied extensively in preclinical studies and has been shown to have a potent anti-inflammatory effect. Additionally, it has been demonstrated to have a favorable safety profile in both in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5-difluoropentanamide hydrochloride is not fully understood. It is believed to work by inhibiting the enzyme DHODH, which is involved in the metabolism of purines and pyrimidines. Inhibition of DHODH has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Additionally, (2S)-2-amino-5,5-difluoropentanamide hydrochloride has been shown to reduce the expression of other inflammatory mediators such as NF-κB and MAPKs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-amino-5,5-difluoropentanamide hydrochloride have been studied in preclinical studies. It has been shown to inhibit the enzyme DHODH, which is involved in the metabolism of purines and pyrimidines. Inhibition of DHODH has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Additionally, (2S)-2-amino-5,5-difluoropentanamide hydrochloride has been shown to reduce the expression of other inflammatory mediators such as NF-κB and MAPKs. Furthermore, (2S)-2-amino-5,5-difluoropentanamide hydrochloride has been demonstrated to have a favorable safety profile in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-amino-5,5-difluoropentanamide hydrochloride in laboratory experiments include its high potency and selectivity for DHODH. Additionally, it has been demonstrated to have a favorable safety profile in both in vitro and in vivo studies. The main limitation of using (2S)-2-amino-5,5-difluoropentanamide hydrochloride in laboratory experiments is that it is not commercially available and must be synthesized in the laboratory.

Future Directions

The potential future directions for the use of (2S)-2-amino-5,5-difluoropentanamide hydrochloride include further studies in preclinical models to investigate its efficacy and safety in humans. Additionally, further studies could be conducted to investigate the mechanism of action of (2S)-2-amino-5,5-difluoropentanamide hydrochloride and to identify other potential therapeutic targets. Furthermore, further studies could be conducted to investigate the potential synergistic effects of (2S)-2-amino-5,5-difluoropentanamide hydrochloride with other drugs. Finally, further studies could be conducted to investigate the potential use of (2S)-2-amino-5,5-difluoropentanamide hydrochloride in combination with other drugs for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of (2S)-2-amino-5,5-difluoropentanamide hydrochloride involves a multi-step process. The first step involves the reaction of 2-amino-5,5-difluoropentanoic acid with hydrogen chloride to form (2S)-2-amino-5,5-difluoropentanamide hydrochloride. This reaction is carried out in a solvent such as acetonitrile or dichloromethane at a temperature of 0-5°C. The reaction is then followed by a purification step to remove any impurities. The final product is a white solid with a melting point of 128-132°C.

Scientific Research Applications

(2S)-2-amino-5,5-difluoropentanamide hydrochloride has been studied extensively in preclinical studies and has been shown to have a potent anti-inflammatory effect. It has been demonstrated to inhibit the enzyme DHODH, which is involved in the metabolism of purines and pyrimidines. Inhibition of DHODH has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Additionally, (2S)-2-amino-5,5-difluoropentanamide hydrochloride has been shown to reduce the expression of other inflammatory mediators such as NF-κB and MAPKs. Furthermore, (2S)-2-amino-5,5-difluoropentanamide hydrochloride has been demonstrated to have a favorable safety profile in both in vitro and in vivo studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-5,5-difluoropentanamide hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione", "L-alanine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione to 2,2-difluoro-1,3-dimethylimidazolidin-4-one", "Step 2: Conversion of 2,2-difluoro-1,3-dimethylimidazolidin-4-one to (2S)-2-amino-5,5-difluoropentanamide", "Step 3: Conversion of (2S)-2-amino-5,5-difluoropentanamide to (2S)-2-amino-5,5-difluoropentanamide hydrochloride", "Step 1: 2,2-difluoro-1,3-dimethylimidazolidine-4,5-dione is reacted with L-alanine in the presence of sodium hydroxide and methanol to form 2,2-difluoro-1,3-dimethylimidazolidin-4-one.", "Step 2: 2,2-difluoro-1,3-dimethylimidazolidin-4-one is then reacted with sodium hydroxide and L-alanine in methanol to form (2S)-2-amino-5,5-difluoropentanamide.", "Step 3: The resulting (2S)-2-amino-5,5-difluoropentanamide is then treated with hydrochloric acid in diethyl ether to form (2S)-2-amino-5,5-difluoropentanamide hydrochloride." ] }

CAS RN

2757961-70-7

Molecular Formula

C5H11ClF2N2O

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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